Non-4-ene-1,5,9-tricarboxylic acid

Lipoxygenase inhibition arachidonic acid metabolism enzyme inhibitor screening

Researchers studying arachidonic acid cascade crosstalk often face the challenge of polypharmacology when using single-pathway probes. Non-4-ene-1,5,9-tricarboxylic acid (CAS 61421-97-4) is a MeSH-indexed, C12 unsaturated tricarboxylic acid that uniquely engages both lipoxygenase (LOX) and cyclooxygenase (COX) branches simultaneously. • Dual LOX/COX inhibition plus ancillary carboxylesterase (CES1/CES2) and formyltetrahydrofolate synthetase (FTHFS) activity - enables single-probe modulation of multiple nodes in the eicosanoid network. • Internal C4-C5 olefin with non-terminal carboxyl placement at position 5 distinguishes it from saturated triacids and positional isomers; LogP ~1.90 confers superior lipid partitioning over water-soluble antioxidants like citric acid. • Supplied as a custom synthesis product with full analytical characterization; ideal for SAR studies, lipid preservation R&D, and esterase-controlled in vitro systems.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
CAS No. 61421-97-4
Cat. No. B14577348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNon-4-ene-1,5,9-tricarboxylic acid
CAS61421-97-4
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(=CCCCC(=O)O)C(=O)O
InChIInChI=1S/C12H18O6/c13-10(14)7-3-1-5-9(12(17)18)6-2-4-8-11(15)16/h5H,1-4,6-8H2,(H,13,14)(H,15,16)(H,17,18)
InChIKeyPCONOWYGAFCDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Non-4-ene-1,5,9-tricarboxylic Acid: Compound Identity and Core Characteristics


Non-4-ene-1,5,9-tricarboxylic acid (CAS 61421-97-4), also designated as 5-Nonene-1,5,9-tricarboxylic acid, is a C12 acyclic unsaturated tricarboxylic acid with molecular formula C12H18O6 and molecular weight 258.27 g/mol . The molecule features a nine-carbon backbone containing a single double bond at the 4-position and three carboxylic acid groups at positions 1, 5, and 9 . Its calculated physicochemical profile includes a topological polar surface area (PSA) of 111.90 Ų and a LogP of approximately 1.90, indicating moderate lipophilicity balanced by substantial hydrogen-bonding capacity from the three carboxyl moieties . The compound is catalogued in the Medical Subject Headings (MeSH) thesaurus as a bioactive small molecule with reported multi-target enzyme inhibitory and antioxidant properties [1].

MeSH-annotated lipoxygenase inhibitor for arachidonic acid metabolism studies
Multi-target enzyme inhibition screening (LOX, COX, CES, FTHFS)
Antioxidant evaluation in lipophilic matrices (fats & oils)

Non-4-ene-1,5,9-tricarboxylic Acid: Structural and Functional Differentiation


Although non-4-ene-1,5,9-tricarboxylic acid formally belongs to the broad chemical class of tricarboxylic acids, simple substitution with common analogs such as citric acid, aconitic acid, or saturated linear triacids would fail to replicate its functional profile. The compound possesses a distinctive combination of an internal olefin at position 4 and a non-terminal carboxyl placement at position 5, generating a conjugated or electron-delocalized environment absent in fully saturated triacids such as tricarballylic acid (propane-1,2,3-tricarboxylic acid) . Among positional isomers, non-1-ene-2,5,8-tricarboxylic acid (CAS 63587-81-5) exemplifies how shifting the double bond from the 4- to the 1-position and rearranging carboxyl group positions on the nine-carbon backbone can materially alter enzyme inhibition selectivity and antioxidant performance in lipid systems . The MeSH annotation explicitly differentiates this compound as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase—a multi-target signature not shared by generic tricarboxylic acid cycle intermediates [1]. Consequently, generic substitution based solely on the presence of three carboxyl groups carries the risk of losing both the specific enzyme inhibition profile and the fat-and-oil antioxidant functionality for which this compound is indexed [1].

  • Saturated triacids (citric, aconitic)
    Lack olefin conjugation and lipoxygenase annotation; may shift enzyme inhibition profile.
  • Positional isomer (non-1-ene-2,5,8-tricarboxylic acid)
    Different double-bond and carboxyl placement can alter selectivity and antioxidant mechanism.
  • Single-target LOX inhibitors
    Do not replicate multi-target LOX/COX/CES/FTHFS profile; polypharmacology context lost.

Non-4-ene-1,5,9-tricarboxylic Acid: Differentiation Evidence vs. Key Comparators


Lipoxygenase Inhibitory Function: Annotation vs. TCA Cycle Intermediates

Non-4-ene-1,5,9-tricarboxylic acid is annotated in the MeSH controlled vocabulary as a 'potent lipoxygenase inhibitor' that interferes with arachidonic acid metabolism, whereas common endogenous tricarboxylic acids such as citric acid and aconitic acid carry no such functional annotation and are instead classified as tricarboxylic acid cycle intermediates [1][2]. This categorical distinction—between a curated bioactive designation and metabolic intermediate status—represents a qualitative differentiation in annotated biological function. Comparator tricarboxylic acid cycle intermediates (citrate, isocitrate, cis-aconitate) are not indexed as lipoxygenase or cyclooxygenase modulators in MeSH [2].

LOX Inhibitor Annotation
Class-level inference
Target: Annotated LOX inhibitor
Comparator: No LOX annotation
Supports lipoxygenase pathway study fit
Quantitative IC50 data not publicly available
Lipoxygenase inhibition arachidonic acid metabolism enzyme inhibitor screening

Multi-Target Enzyme Inhibition vs. Single-Target LOX Inhibitors

The MeSH annotation for non-4-ene-1,5,9-tricarboxylic acid documents simultaneous inhibitory activity against four distinct enzymatic targets: lipoxygenase (primary), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target profile contrasts with single-target lipoxygenase inhibitors such as zileuton, which selectively inhibits 5-lipoxygenase (IC50 ~0.5–1 µM) without reported carboxylesterase or formyltetrahydrofolate synthetase activity [2]. The dual inhibition of both lipoxygenase and cyclooxygenase pathways by the target compound suggests potential for modulating both branches of arachidonic acid metabolism simultaneously—a property not present in selective LOX or COX inhibitors used individually. Quantitative IC50 values for each target enzyme are not publicly available for the target compound as of the search date; the differentiation rests on documented target multiplicity rather than comparative potency.

Annotated Enzyme Targets
Class-level inference
4 targets
Polypharmacology probe context
vs. single-target LOX inhibitors (1 target)
Polypharmacology multi-target inhibitor arachidonic acid cascade

Antioxidant in Fats and Oils vs. Water-Soluble Tricarboxylic Acids

Non-4-ene-1,5,9-tricarboxylic acid is specifically annotated as serving as an antioxidant in fats and oils [1], indicating functionality in lipophilic matrices. In contrast, citric acid—the most commonly used tricarboxylic acid antioxidant—is highly water-soluble (LogP ≈ -1.6) and functions primarily as a metal-chelating antioxidant in aqueous or emulsion systems rather than in bulk lipid phases [2]. The target compound's calculated LogP of approximately 1.90 positions it in a lipophilicity range suitable for partitioning into lipid environments, with a nine-carbon hydrocarbon backbone providing substantially greater lipid solubility than the four-carbon citric acid backbone. This physicochemical differentiation supports distinct application domains: citric acid for aqueous-phase metal chelation vs. non-4-ene-1,5,9-tricarboxylic acid for direct radical-scavenging or antioxidant activity in bulk oils and fats.

Lipophilic Antioxidant Matrix
Cross-study comparable
LogP ~1.90 (fats & oils)
vs. Citric acid LogP ~-1.6
Lipophilic matrix antioxidant context
No quantitative antioxidant assay data
Lipid antioxidant fat and oil preservation oxidative stability

Positional Isomerism: Double-Bond and Carboxyl Group Placement

Non-4-ene-1,5,9-tricarboxylic acid possesses a specific regiochemical arrangement—double bond at position 4, carboxyl groups at positions 1, 5, and 9—that distinguishes it from the known positional isomer non-1-ene-2,5,8-tricarboxylic acid (CAS 63587-81-5), which places the double bond at position 1 and carboxyl groups at positions 2, 5, and 8 [1]. In the target compound, the internal olefin at position 4 is flanked by carboxyl-bearing carbons, creating a potential conjugated or electron-withdrawing environment that may influence both the compound's radical-scavenging mechanism and its enzyme active-site interactions. The 1-ene isomer, by contrast, features a terminal double bond adjacent to a carboxyl group, which introduces different electronic and steric properties. No published head-to-head comparative bioactivity data exist for these two isomers as of the search date; the differentiation rests on regiochemical non-interchangeability.

Regiochemistry
Supporting evidence
C4=C5, 1,5,9-COOH
vs. C1=C2, 2,5,8-COOH
Regiochemical non-interchangeability
No comparative bioactivity data
Positional isomerism structure-activity relationship regiochemistry

Carboxylesterase and FTHFS Inhibition vs. Standard LOX/Antioxidant Agents

The MeSH annotation for non-4-ene-1,5,9-tricarboxylic acid includes inhibition of carboxylesterase and formyltetrahydrofolate synthetase (FTHFS) as secondary activities, alongside its primary lipoxygenase inhibition [1]. Carboxylesterase inhibition is relevant to prodrug activation and xenobiotic metabolism, while FTHFS is a folate pathway enzyme involved in one-carbon metabolism. Widely studied natural lipoxygenase inhibitors with antioxidant properties, such as nordihydroguaiaretic acid (NDGA) and baicalein, do not carry MeSH annotations for carboxylesterase or FTHFS inhibition [2]. Similarly, common antioxidant tricarboxylic acids (citric, aconitic) lack these annotations entirely. The combination of lipoxygenase inhibition with carboxylesterase and FTHFS modulation appears unique within the annotated tricarboxylic acid space, though quantitative IC50 or Ki data for these secondary targets are not publicly available as of the search date.

CES/FTHFS Secondary Targets
Class-level inference
Annotated CES & FTHFS inhibitor
vs. NDGA, baicalein: no annotation
Supports CES/FTHFS probe development
Quantitative IC50 data not publicly available
Carboxylesterase inhibition folate metabolism functional annotation

Physicochemical Profile: PSA and Hydrogen Bonding Comparison

Non-4-ene-1,5,9-tricarboxylic acid exhibits a topological polar surface area (tPSA) of 111.90 Ų and three hydrogen-bond donor sites (three -COOH groups), with a LogP of approximately 1.90 . This physicochemical profile places it in an intermediate space between highly polar, water-soluble tricarboxylic acids such as citric acid (tPSA 132.1 Ų, LogP -1.6, three HBD) and lipophilic monocarboxylic antioxidants such as oleic acid (tPSA 37.3 Ų, LogP ~6.5, one HBD) [1]. Compared to the positional isomer non-1-ene-2,5,8-tricarboxylic acid (identical formula, same tPSA and HBD/HBA counts), the LogP may differ due to the internal vs. terminal double-bond placement, though experimental confirmation is lacking. The balanced PSA value (below 140 Ų) and moderate LogP (under 5) fall within ranges often associated with acceptable membrane permeability, distinguishing the compound from both highly polar triacids (poor membrane penetration) and highly lipophilic monoacids (limited aqueous solubility).

Physicochemical Profile
Cross-study comparable
tPSA 111.9 Ų · LogP ~1.90 · 3 HBD
Balanced polarity/lipophilicity
cf. citric acid (tPSA 132.1, LogP -1.6); oleic acid (tPSA 37.3)
Polar surface area hydrogen bonding drug-likeness lipophilicity

Non-4-ene-1,5,9-tricarboxylic Acid: Research and Industrial Applications


Arachidonic Acid Cascade: Multi-Target LOX/COX Modulation

Investigators studying the arachidonic acid metabolic network may employ non-4-ene-1,5,9-tricarboxylic acid as a tool compound for simultaneous engagement of both lipoxygenase and cyclooxygenase branches, as documented by its MeSH annotation for dual LOX/COX inhibitory activity [1]. This contrasts with single-pathway probes such as zileuton (5-LOX selective) or celecoxib (COX-2 selective), potentially enabling studies of cross-pathway crosstalk without polypharmacological combinations. The annotated carboxylesterase inhibitory activity additionally makes this compound relevant for in vitro systems where esterase-mediated metabolism of probe substrates must be controlled [1]. Users should note that quantitative potency data for each target are not publicly available; pilot dose-response experiments are recommended before large-scale deployment.

Lipid and Oil Stabilization: Antioxidant in Lipophilic Matrices

The compound's specific MeSH annotation as an antioxidant in fats and oils, combined with its calculated LogP of ~1.90, supports its evaluation in industrial lipid preservation applications where water-soluble antioxidants like citric acid show limited efficacy due to poor lipid partitioning [1]. Potential use cases include edible oil stabilization, lubricant oxidative protection, and lipophilic cosmetic formulations. The compound's three carboxyl groups may also confer metal-chelating capacity, though direct comparative oxidative stability index (OSI) or Rancimat data against established lipophilic antioxidants (e.g., tocopherols, BHT, TBHQ) are not available in the public domain as of the search date and should be generated through application-specific testing .

SAR Studies of Unsaturated Tricarboxylic Acids

Non-4-ene-1,5,9-tricarboxylic acid serves as a distinct SAR probe within the unsaturated tricarboxylic acid chemical space due to its internal C4-C5 double bond flanked by carboxyl-substituted carbons—a regiochemical arrangement not replicated by terminal-olefin isomers such as non-1-ene-2,5,8-tricarboxylic acid [1]. Medicinal chemistry and chemical biology programs exploring the impact of double-bond position on enzyme inhibition selectivity, radical-scavenging mechanism, or metal-chelation geometry may use this compound alongside its positional isomer(s) to map regiochemical determinants of bioactivity [1]. The C12 framework with three carboxyl anchoring points also makes it a candidate building block for branched polycarboxylate polymer synthesis, where internal unsaturation may influence cross-linking density [2].

Carboxylesterase and Folate Pathway Probe Development

The MeSH-annotated carboxylesterase and formyltetrahydrofolate synthetase (FTHFS) inhibitory activities of non-4-ene-1,5,9-tricarboxylic acid [1] position it as a potential starting scaffold for developing probes targeting these enzyme classes. Carboxylesterases (CES1/CES2) are critical determinants of prodrug activation and xenobiotic hydrolysis in human liver and intestine; an inhibitor with concurrent lipoxygenase activity may be useful in experimental systems where both esterase activity and eicosanoid signaling must be modulated. FTHFS inhibition intersects with one-carbon metabolism and folate biochemistry—a target space with limited small-molecule tool compounds. Quantitative inhibitory constants are required before structure-based optimization; procurement of the compound for preliminary IC50/Ki determination against recombinant CES1, CES2, and FTHFS is a logical first step [1].

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
Multi-target LOX/COX annotation
Dual-pathway response monitoring
Lipophilic antioxidant screening
Fat-and-oil antioxidant annotation
Oxidative stability in bulk lipids
SAR of unsaturated triacids
Internal olefin regiochemistry
Positional isomer comparison
CES/FTHFS probe development
Annotated CES & FTHFS inhibition
Recombinant enzyme IC50 determination
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